molecular formula C10H12BrNO B15304141 6-Bromo-2-ethyl-2,3-dihydro-3-benzofuranamine

6-Bromo-2-ethyl-2,3-dihydro-3-benzofuranamine

Cat. No.: B15304141
M. Wt: 242.11 g/mol
InChI Key: UIWMYSLDMCUPGG-UHFFFAOYSA-N
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Description

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and an amine group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, transition-metal catalysis can be employed to achieve efficient cyclization of aryl acetylenes . Additionally, free radical cyclization cascades have been developed to construct complex benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom at the 6th position.

    6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine: Contains a methyl group instead of an ethyl group at the 2nd position.

    6-bromo-2-ethyl-1-benzofuran-3-amine: Lacks the dihydro component in the benzofuran ring.

Uniqueness

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the specific combination of substituents on the benzofuran ring. The presence of the bromine atom, ethyl group, and amine group imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research and industrial applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H12BrNO/c1-2-8-10(12)7-4-3-6(11)5-9(7)13-8/h3-5,8,10H,2,12H2,1H3

InChI Key

UIWMYSLDMCUPGG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C=C(C=C2)Br)N

Origin of Product

United States

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